molecular formula C₂₄H₃₃N₃O₈ B1141944 Saxagliptin O-β-D-glucuronide CAS No. 1155849-58-3

Saxagliptin O-β-D-glucuronide

Katalognummer: B1141944
CAS-Nummer: 1155849-58-3
Molekulargewicht: 491.53
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Saxagliptin O-β-D-glucuronide is a metabolite of saxagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. This compound is formed through the glucuronidation of saxagliptin, a process that enhances its solubility and facilitates its excretion from the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Saxagliptin O-β-D-glucuronide involves the glucuronidation of saxagliptin. This reaction typically occurs in the liver, where saxagliptin is conjugated with glucuronic acid. The reaction conditions often include the presence of uridine diphosphate-glucuronic acid as a cofactor and the enzyme uridine diphosphate-glucuronosyltransferase .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the glucuronidation process. The product is then purified using chromatographic techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Saxagliptin O-β-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety. Conjugation reactions, such as sulfation and methylation, can further modify the compound .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Conjugation: Sulfate donors (e.g., 3’-phosphoadenosine-5’-phosphosulfate), methyl donors (e.g., S-adenosylmethionine).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action : Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. Incretins enhance insulin secretion in response to meals and inhibit glucagon release, leading to improved glycemic control. Saxagliptin O-β-D-glucuronide retains some pharmacological activity, contributing to the overall effects of saxagliptin in managing blood glucose levels.

Pharmacokinetics : The pharmacokinetic profile of saxagliptin indicates that it is rapidly absorbed and has a half-life that supports once-daily dosing. Its metabolism primarily occurs through cytochrome P450 enzymes, particularly CYP3A4/5, with renal and hepatic pathways involved in its clearance. The formation of this compound is significant in understanding the drug's overall efficacy and safety .

Clinical Efficacy

Saxagliptin has been extensively studied in clinical trials for its effectiveness in controlling blood glucose levels in patients with T2DM. The following table summarizes key findings from prominent studies:

StudyDesignPopulationTreatment DurationPrimary OutcomeResults
Study 06 RCTPatients inadequately controlled on metformin and sulfonylurea24 weeksChange in HbA1c levelsSaxagliptin significantly reduced HbA1c by -0.66% compared to placebo (p < 0.0001)
Meta-analysis Systematic ReviewVarious T2DM patientsVariesGlycemic control measuresSignificant reductions in HbA1c (−0.5% to −2.5%) depending on treatment context
Combination Therapy RCTAdult-onset autoimmune type 1 diabetes patients24 monthsPreservation of β-cell functionSaxagliptin plus vitamin D group showed better preservation of β-cell function compared to conventional therapy

Safety Profile

The safety profile of saxagliptin has been generally favorable. Common adverse effects include upper respiratory infections and gastrointestinal symptoms, but serious risks such as pancreatitis and heart failure have been documented. Notably, a study indicated an increased risk of hospitalization for heart failure among certain populations . Importantly, saxagliptin does not significantly increase the risk of hypoglycemia compared to other antidiabetic agents .

Emerging Research and Innovations

Recent studies have investigated novel applications and combinations involving this compound:

  • Liver Injury Potential : A study highlighted concerns regarding drug-induced liver injury associated with saxagliptin use, emphasizing the need for monitoring liver function in patients receiving this treatment .
  • Combination with Vitamin D : Research has shown that combining saxagliptin with vitamin D may enhance β-cell function preservation in adult-onset type 1 diabetes, suggesting potential new therapeutic strategies .

Wirkmechanismus

Saxagliptin O-β-D-glucuronide itself does not exhibit significant pharmacological activity. its parent compound, saxagliptin, inhibits dipeptidyl peptidase-4, an enzyme responsible for degrading incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which in turn enhance insulin secretion and reduce glucagon release in a glucose-dependent manner .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Vildagliptin O-β-D-glucuronide
  • Sitagliptin O-β-D-glucuronide
  • Linagliptin O-β-D-glucuronide

Uniqueness

Saxagliptin O-β-D-glucuronide is unique due to its specific metabolic pathway and the structural features of its parent compound, saxagliptin. Compared to other dipeptidyl peptidase-4 inhibitors, saxagliptin has a distinct adamantane moiety, which influences its pharmacokinetic properties and metabolic profile .

Eigenschaften

CAS-Nummer

1155849-58-3

Molekularformel

C₂₄H₃₃N₃O₈

Molekulargewicht

491.53

Synonyme

(2S,3S,5R,6S)-6-(((1R,3S,5R,7S)-3-((S)-1-Amino-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.